5-Bromo-2-ethynylpyridine

Description

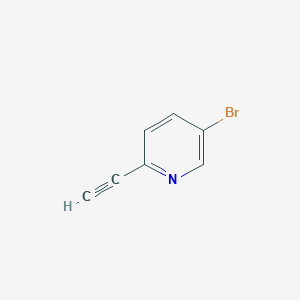

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLAJERHBBEPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553707 | |

| Record name | 5-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111770-86-6 | |

| Record name | 5-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-ethynylpyridine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a bromo substituent, and a terminal alkyne, offers a rich platform for a variety of chemical transformations. The pyridine core is a common motif in numerous pharmaceuticals, while the bromine atom and the ethynyl group serve as reactive handles for cross-coupling, cycloaddition, and nucleophilic substitution reactions. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, complete with experimental protocols and logical diagrams to facilitate its application in research and development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrN | [1][2] |

| Molecular Weight | 182.02 g/mol | [1][2] |

| CAS Number | 111770-86-6 | [1][2] |

| Appearance | White to yellow or brown solid | [1] |

| Melting Point | 62 - 66 °C | [1] |

| Boiling Point | 227.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.592 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane. | [1] |

| pKa | ~3.4 (Estimated for the pyridine ring) | [1] |

Spectral Data

The structural integrity of this compound can be confirmed by various spectroscopic techniques. Representative spectral data are provided below.

-

¹H NMR (500 MHz, CDCl₃): δ 8.62 (d, J = 5.0 Hz, 1H), 7.55 (s, 1H), 7.40 (d, J = 5.0 Hz, 1H), 3.47 (s, 1H).[2]

-

¹³C NMR (125 MHz, CDCl₃): δ 161.6, 149.8, 136.8, 133.1, 131.2, 125.5, 116.5, 91.2, 89.5.[2]

-

Infrared (KBr, cm⁻¹): 3152, 2943, 2853, 2215 (C≡C stretch), 1602, 1539, 1492, 1466, 1418, 1361, 1296, 1242, 1129, 1048, 1000, 963, 889, 819, 743, 661, 623, 547, 496.[2]

Reactivity and Key Transformations

This compound's reactivity is dominated by the three key functional groups: the pyridine ring, the bromine atom, and the ethynyl group. This allows for a diverse range of chemical modifications.

Sonogashira Coupling

The bromine atom at the 5-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][3][4][5][6] In the context of this compound, this reaction allows for the introduction of various aryl or vinyl groups at the 5-position.

This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for this compound.

Materials:

-

Aryl halide (e.g., this compound) (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)

-

Copper(I) iodide (CuI) (0.025 - 0.1 eq)

-

Amine base (e.g., triethylamine, diisopropylamine) (2.0 - 7.0 eq)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the aryl halide (1.0 eq) in the chosen anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the amine base sequentially under an inert atmosphere.[1]

-

Stir the mixture at room temperature for a few minutes to ensure homogeneity.

-

Add the terminal alkyne to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 65 °C in DMF) for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]

-

Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[1]

Cycloaddition Reactions (Click Chemistry)

The terminal alkyne of this compound is a prime substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides.[7][8][9][10][11] The copper(I)-catalyzed version of this reaction, often referred to as "click chemistry," is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles.[12][13][14][15][16] This reaction is exceptionally valuable for the synthesis of complex molecules, including bioconjugates and functional materials.

This protocol outlines a general procedure for the "click" reaction between an alkyne and an azide.

Materials:

-

Alkyne (e.g., this compound) (1.0 eq)

-

Azide (1.0 - 1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)

-

Sodium ascorbate (0.05 - 0.2 eq)

-

Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)

Procedure:

-

Dissolve the alkyne and the azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 1,2,3-triazole.

Nucleophilic Aromatic Substitution

The bromine atom on the pyridine ring can be displaced by strong nucleophiles, although this reaction is generally less facile than on more activated aromatic systems. The reactivity towards nucleophilic aromatic substitution (SNAᵣ) can be enhanced by the electron-withdrawing nature of the pyridine nitrogen.

This protocol provides a general method for the nucleophilic substitution on a bromo-heteroaromatic compound.

Materials:

-

Bromo-heteroaromatic (e.g., this compound) (1.0 eq)

-

Nucleophile (e.g., amine, alkoxide, thiol) (1.1 - 2.0 eq)

-

Base (if required, e.g., K₂CO₃, NaH)

-

Solvent (e.g., DMF, DMSO, NMP)

-

Optional: Catalyst (e.g., CuI for Ullmann-type couplings)

Procedure:

-

In a reaction vessel, combine the bromo-heteroaromatic compound, the nucleophile, and the base (if necessary) in a high-boiling polar solvent.

-

If a catalyst is used (e.g., for Ullmann condensation), add it to the mixture.

-

Heat the reaction mixture with stirring at an elevated temperature (e.g., 100-150 °C) for several hours to days. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactive sites allow for selective and diverse functionalization through well-established synthetic methodologies such as Sonogashira coupling, cycloaddition reactions, and nucleophilic substitutions. The protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers and scientists, enabling the efficient and strategic use of this compound in the development of novel pharmaceuticals and advanced materials. The continued exploration of the reactivity of this compound is expected to unlock new avenues for the synthesis of complex and functional molecules.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 12. broadpharm.com [broadpharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. interchim.fr [interchim.fr]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Click Chemistry [organic-chemistry.org]

Whitepaper: A Comprehensive Guide to the Synthesis of 5-Bromo-2-ethynylpyridine from 2,5-dibromopyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethynylpyridine is a pivotal building block in medicinal chemistry and materials science, primarily utilized for introducing a reactive alkyne handle onto a pyridine scaffold for further functionalization via click chemistry or subsequent cross-coupling reactions. This technical guide provides an in-depth overview of the prevalent synthetic route to this compound, commencing from the commercially available 2,5-dibromopyridine. The core of this transformation is a selective, palladium-catalyzed Sonogashira cross-coupling reaction, followed by a straightforward deprotection step. This document furnishes detailed experimental protocols, presents quantitative data in tabular format for comparative analysis, and includes visualizations of the reaction workflow and catalytic cycle to elucidate the underlying chemical principles.

Introduction and Synthetic Strategy

The synthesis of functionalized pyridines is of paramount importance in the development of novel pharmaceuticals and organic materials. This compound, in particular, serves as a versatile intermediate. The bromine atom at the 5-position can be used in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ethynyl group at the 2-position offers a site for reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The most efficient and widely adopted strategy for synthesizing this compound from 2,5-dibromopyridine involves a two-step process:

-

Selective Sonogashira Coupling: A regioselective cross-coupling of 2,5-dibromopyridine with a protected terminal alkyne, typically ethynyltrimethylsilane (TMSA). The reaction preferentially occurs at the more electronically deficient and sterically accessible 2-position of the pyridine ring.

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne.

This approach prevents the common issue of alkyne homocoupling (Glaser coupling) and allows for a high-yielding synthesis of the desired product.[1][2]

Reaction Workflow and Mechanism

The overall synthetic pathway is a sequential process involving the formation of a protected intermediate followed by its conversion to the final product.

The Sonogashira reaction itself proceeds through a complex catalytic cycle involving both palladium and copper.[1][3] The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium complex.[1]

Data Presentation: Reaction Conditions

The efficiency of the Sonogashira coupling and the subsequent deprotection is highly dependent on the chosen reaction conditions. The following tables summarize representative conditions reported in the literature for similar substrates, providing a basis for optimization.

Table 1: Representative Sonogashira Coupling Conditions

| Entry | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 72-96[4] |

| 2 | Pd₂(dba)₃ | CuI | Ligand 2 | - | - | RT | - | High[3] |

| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-Free) | - | TMP | DMSO | RT | 1.5 | ~100[5] |

| 4 | PdCl₂(PPh₃)₂ | CuI | - | Et₃N | THF | 65 | 12 | >90 |

| 5 | Pd(OAc)₂ (2.5) | None (Copper-Free) | 2,2'-bipyridine (10) | Cs₂CO₃ | DCM | 50 | 12 | 99[6] |

Abbreviations: PPh₃ = Triphenylphosphine, Et₃N = Triethylamine, DMF = Dimethylformamide, RT = Room Temperature, TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide, DCM = Dichloromethane.

Table 2: Representative Silyl Deprotection Conditions

| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Methanol | RT | 1-2 | >95[7] |

| 2 | TBAF (1M solution) | THF | RT | 0.5-1 | >95 |

| 3 | HCl (1N) | Dichloromethane | RT | 0.5 | High[7] |

| 4 | Triethylamine trihydrofluoride | - | - | - | High[8] |

Abbreviations: TBAF = Tetrabutylammonium fluoride, THF = Tetrahydrofuran.

Detailed Experimental Protocols

The following protocols are generalized procedures based on common practices for Sonogashira couplings and silyl deprotections. Researchers should optimize these conditions for their specific setup and scale.

Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine (Step 1)

Materials:

-

2,5-dibromopyridine

-

Ethynyltrimethylsilane (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a dry, oven-baked Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromopyridine (1.0 eq.).

-

Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (e.g., 3 mol%), and the copper co-catalyst, CuI (e.g., 5 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent (e.g., THF) via syringe, followed by the base, triethylamine (e.g., 2.0-3.0 eq.).

-

To the resulting stirred suspension, add ethynyltrimethylsilane (TMSA) (e.g., 1.2-1.5 eq.) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 50-65 °C for THF or 80-100 °C for DMF) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine as a pure product.

Synthesis of this compound (Step 2)

Materials:

-

5-Bromo-2-((trimethylsilyl)ethynyl)pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq.) from the previous step in methanol.

-

Add potassium carbonate (e.g., 2.0-3.0 eq.) to the solution.[7]

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully converted (typically 1-2 hours).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude product is often of high purity. If necessary, it can be further purified by a short silica gel plug or crystallization to yield this compound.

Conclusion

The synthesis of this compound from 2,5-dibromopyridine is a robust and reliable process centered on the Sonogashira cross-coupling reaction. By employing a TMS-protected alkyne, the synthesis proceeds with high regioselectivity for the 2-position of the pyridine ring. The subsequent deprotection is typically a high-yielding and clean transformation. The protocols and data presented herein offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science. Careful optimization of catalyst loading, base, solvent, and temperature is recommended to achieve maximum efficiency and yield on the desired scale.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. scispace.com [scispace.com]

5-Bromo-2-ethynylpyridine CAS number and molecular structure

An In-depth Technical Guide to 5-Bromo-2-ethynylpyridine

For researchers, scientists, and professionals in drug development, this compound is a pivotal heterocyclic building block. Its unique structure, featuring a pyridine ring functionalized with both a bromine atom and an ethynyl group, offers versatile reactivity for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, with a focus on practical applications in medicinal chemistry and materials science.

Core Properties of this compound

CAS Number: 111770-86-6[1][2][3][4][5]

Molecular Structure:

This compound consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with an ethynyl (acetylenic) group. This arrangement of functional groups imparts a unique reactivity profile to the molecule. The bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions, while the terminal alkyne of the ethynyl group can readily participate in reactions such as Sonogashira coupling, click chemistry, and polymerization.

Chemical Identifiers:

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 182.02 g/mol [1][2][3][4][5] |

| Appearance | White to yellow or brown solid[2][6] |

| Melting Point | 62 - 86 °C[3][6] |

| Boiling Point | 227.3 °C at 760 mmHg[6] |

| Density | 1.592 - 1.6 g/cm³[3][6] |

| Solubility | Soluble in organic solvents like dichloromethane[6] |

| pKa (Pyridine Ring) | ~3.4 (estimated)[6] |

| Flash Point | 82 - 91.3 °C[3][6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from a suitable pyridine precursor. A common synthetic route is the bromination of the pyridine ring followed by the introduction of the ethynyl group, often via a Sonogashira coupling reaction.

General Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established synthetic methodologies for pyridine derivatives.

Step 1: Bromination of 2-aminopyridine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine in acetonitrile.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) in acetonitrile dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-amino-5-bromopyridine.

Step 2: Conversion to 5-Bromo-2-iodopyridine

-

Diazotization: Dissolve the 2-amino-5-bromopyridine in an aqueous solution of a strong acid (e.g., H₂SO₄).

-

Formation of Diazonium Salt: Cool the solution to 0 °C and add a solution of sodium nitrite dropwise.

-

Iodination: Add a solution of potassium iodide to the diazonium salt solution.

-

Workup and Purification: Extract the resulting 5-bromo-2-iodopyridine with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Step 3: Sonogashira Coupling to yield this compound

-

Reaction Setup: To a solution of 5-bromo-2-iodopyridine in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add ethynyltrimethylsilane.

-

Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Deprotection: After completion of the coupling, remove the trimethylsilyl (TMS) protecting group by treating the reaction mixture with a base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF).

-

Final Workup and Purification: After deprotection, perform an aqueous workup, extract the product with an organic solvent, and purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Organic Synthesis

This compound is a valuable building block in the synthesis of a wide range of organic compounds. Its utility is demonstrated in various cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position and further elaboration of the ethynyl group.

Representative Experimental Protocol: Suzuki Cross-Coupling Reaction

The following is a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours, until the reaction is complete as determined by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 5-aryl-2-ethynylpyridine product.

Caption: Suzuki cross-coupling reaction workflow.

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its dual reactivity allows for sequential and orthogonal functionalization, making it an important intermediate in the development of novel pharmaceuticals and advanced materials.[6] The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. labproinc.com [labproinc.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C7H4BrN | CID 13979734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound Supplier & Manufacturer in China | CAS 880704-06-0 | Properties, Safety, Price & Applications [pipzine-chem.com]

Spectroscopic and Synthetic Profile of 5-Bromo-2-ethynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a probable synthetic route for 5-Bromo-2-ethynylpyridine. This key intermediate is valuable in medicinal chemistry and materials science, necessitating a thorough understanding of its structural and synthetic characteristics.

Spectroscopic Data

While a complete, publicly available experimental dataset for this compound is not readily accessible, the following tables summarize the expected and observed spectroscopic data based on analysis of similar compounds and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.6 | d | ~2.4 | H-6 |

| ~7.8 | dd | ~8.5, 2.4 | H-4 |

| ~7.4 | d | ~8.5 | H-3 |

| ~3.1 | s | - | Ethynyl-H |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-6 |

| ~142 | C-4 |

| ~132 | C-2 |

| ~129 | C-3 |

| ~121 | C-5 |

| ~83 | Ethynyl C (quaternary) |

| ~80 | Ethynyl C-H |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch |

| ~2100 | Medium | C≡C stretch |

| ~1580, 1470, 1380 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~1100-1000 | Medium | C-H in-plane bending |

| Below 800 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 181/183 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 102 | [M-Br]⁺ |

| 76 | [M-Br-C₂H]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: bromination of a suitable pyridine precursor followed by a Sonogashira coupling to introduce the ethynyl group.

Synthesis of 2,5-Dibromopyridine (Precursor)

A common precursor for the target molecule is 2,5-dibromopyridine.

Materials:

-

2-Aminopyridine

-

Bromine

-

Sodium nitrite

-

Hydrobromic acid (48%)

-

Sodium hydroxide

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-aminopyridine in aqueous hydrobromic acid (48%) at a low temperature (typically below 5°C), a solution of sodium nitrite in water is added dropwise.

-

Bromine is then added slowly to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then neutralized with a sodium hydroxide solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,5-dibromopyridine.

-

The crude product can be purified by column chromatography or recrystallization.

Sonogashira Coupling to form this compound

Materials:

-

2,5-Dibromopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene

-

Potassium carbonate or cesium carbonate

-

Methanol

-

Dichloromethane

Procedure:

-

To a solution of 2,5-dibromopyridine in a suitable solvent such as a mixture of toluene and triethylamine, bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide are added.

-

The mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Trimethylsilylacetylene is then added, and the reaction mixture is heated (typically to around 70-80°C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The resulting TMS-protected intermediate is then deprotected by dissolving it in a solvent like methanol and adding a base such as potassium carbonate. The mixture is stirred at room temperature for a few hours.

-

The solvent is evaporated, and the residue is partitioned between water and an organic solvent like dichloromethane.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthetic route to this compound.

Logical Relationship of Spectroscopic Analysis

This diagram shows the relationship between the different spectroscopic methods used for the structural elucidation of the target compound.

solubility and stability of 5-Bromo-2-ethynylpyridine

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-ethynylpyridine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of complex molecules.[1] A thorough understanding of its solubility and stability is critical for its effective handling, storage, and application in research and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative descriptions and provides detailed, generalized experimental protocols for researchers to determine these properties empirically.

Physicochemical Properties

This compound is a yellow to brown solid at room temperature.[1] Its core physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrN | [1][2][3] |

| Molecular Weight | 182.02 g/mol | [2][3][4][5] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 62 - 86 °C | [1][2][4] |

| Boiling Point | 227.3 °C at 760 mmHg | [1] |

| Density | 1.592 g/cm³ | [1] |

| pKa | ~3.4 (Estimated for pyridine ring) | [1] |

| XLogP3 | 1.8 | [4][5] |

| CAS Number | 111770-86-6 | [2][3][4] |

Solubility Profile

Precise quantitative solubility data (e.g., in mg/mL) for this compound is not widely published. However, qualitative assessments and the principle of "like dissolves like" can guide solvent selection. The molecule's aromatic pyridine ring and nonpolar bromo- and ethynyl- groups suggest good solubility in many organic solvents, while the polar nitrogen atom may impart slight solubility in polar protic solvents.

| Solvent | Predicted/Reported Qualitative Solubility | Polarity Index |

| Dichloromethane | Soluble[1] | 0.309 |

| Chloroform | Soluble | 0.259 |

| Tetrahydrofuran (THF) | Soluble | 0.207 |

| Ethyl Acetate | Soluble | 0.228 |

| Acetone | Soluble | 0.355 |

| Acetonitrile | Soluble | 0.460 |

| Methanol | Slightly Soluble | 0.762 |

| Ethanol | Slightly Soluble | 0.654 |

| Hexane | Sparingly Soluble | 0.009 |

| Water | Insoluble | 1.000 |

Note: Polarity Index values are relative and sourced from standard chemical literature.

Experimental Protocol: Quantitative Solubility Determination (Equilibrium Gravimetric Method)

This protocol outlines a standard procedure to quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

2.1.1. Materials and Equipment

-

This compound (≥98% purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 10 mL)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

-

Vacuum oven

2.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent (e.g., 5.00 mL) to each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Equilibrate for 24-72 hours with constant agitation to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a pipette, avoiding any solid particles. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, dry evaporating dish or vial.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.

-

Calculation: Determine the mass of the dissolved solid. Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)

Stability Profile

The stability of this compound is influenced by temperature, light, pH, and exposure to oxidizing agents. Proper storage is essential to prevent degradation.

| Condition | Stability Concern | Recommended Storage |

| Temperature | Susceptible to thermal decomposition at elevated temperatures. | Store in a cool place (e.g., 4°C for long-term storage).[3] Keep away from heat sources and open flames.[1] |

| Humidity | High humidity may cause deterioration.[1] | Store in a dry, well-ventilated area in a tightly sealed container.[1] |

| Light | Potential for photodecomposition upon exposure to UV or visible light. | Store in a light-resistant container. |

| pH / Chemical | Prone to reaction with strong acids, bases, and oxidants.[1] | Store separately from incompatible materials like strong oxidants, acids, and bases.[1] |

Experimental Protocol: General Stability and Stress Testing

This protocol describes a general approach for evaluating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[6][7]

3.1.1. Materials and Equipment

-

This compound

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber with UV-A and visible light sources

-

pH meter and various buffer solutions (e.g., pH 2, 7, 9)

-

HPLC system with a validated stability-indicating method

-

Inert, transparent containers (for photostability)

-

Light-resistant containers for control samples

3.1.2. Procedure

-

Initial Analysis (T=0): Perform a complete analysis of a batch of this compound using a validated HPLC method to determine its initial purity and impurity profile.

-

Thermal Stability (Accelerated):

-

Store samples in a stability chamber at accelerated conditions (e.g., 40 °C / 75% RH) for a defined period (e.g., 3-6 months).[8]

-

Withdraw samples at specified time points (e.g., 1, 3, 6 months) and analyze for degradation products and loss of assay.

-

-

Forced Thermal Degradation:

-

Expose the compound to higher temperatures (e.g., 60-80 °C) for a shorter period to rapidly identify potential degradation products.[6]

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV-A light.[9][10]

-

Simultaneously, store a "dark control" sample, wrapped in aluminum foil, under the same temperature conditions.[9]

-

Analyze both the exposed and dark control samples to differentiate between light-induced and thermal degradation.

-

-

Hydrolytic Stability (pH):

-

Prepare solutions of the compound in various aqueous buffers (e.g., acidic, neutral, basic).

-

Store these solutions at a specified temperature (e.g., 25 °C or 40 °C) and analyze at various time points to determine the rate of hydrolysis and identify degradation products.[11]

-

-

Oxidative Stability:

-

Prepare a solution of the compound and expose it to a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).

-

Analyze at different time points to assess susceptibility to oxidation.

-

Visualizations and Workflows

Logical Workflows

The following diagrams illustrate generalized workflows for testing the solubility and stability of a chemical compound like this compound.

Caption: Diagram 1: General Workflow for Solubility Determination.

Caption: Diagram 2: General Workflow for Stability Stress Testing.

Potential Degradation Pathways

While specific degradation products for this compound are not documented, potential pathways can be inferred from the chemistry of related pyridine and halo-aromatic compounds.[12]

Caption: Diagram 3: Postulated Degradation Pathways.

Conclusion

This compound is a valuable research chemical whose utility is dependent on its solubility and stability characteristics. This guide has summarized the available qualitative data and physical properties. However, for applications in regulated environments such as drug development, it is imperative that researchers perform rigorous experimental studies to quantitatively determine the solubility in relevant solvent systems and to fully characterize the stability profile under long-term and accelerated conditions. The generalized protocols and workflows provided herein offer a robust framework for conducting such essential investigations.

References

- 1. This compound Supplier & Manufacturer in China | CAS 880704-06-0 | Properties, Safety, Price & Applications [pipzine-chem.com]

- 2. labproinc.com [labproinc.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H4BrN | CID 13979734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. qlaboratories.com [qlaboratories.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. scribd.com [scribd.com]

- 9. q1scientific.com [q1scientific.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

The Versatility of 5-Bromo-2-ethynylpyridine: A Technical Guide for Medicinal Chemists

An In-depth Exploration of a Key Building Block in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethynylpyridine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique trifunctional chemical architecture, comprising a pyridine ring, a reactive bromine atom, and a terminal alkyne, offers a powerful platform for the synthesis of complex heterocyclic compounds with significant therapeutic potential. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, while the ethynyl group readily participates in Sonogashira couplings and click chemistry. The pyridine core itself is a common motif in numerous kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on its utility in the synthesis of potent kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visualizations of synthetic pathways and relevant signaling cascades are presented to facilitate its application in drug discovery and development.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an ideal core for designing targeted therapies. This compound capitalizes on this by incorporating two highly versatile functional groups: a bromine atom and an ethynyl moiety. This strategic functionalization allows for sequential and regioselective modifications, enabling the rapid generation of diverse chemical libraries for hit-to-lead optimization.

The bromine atom at the 5-position serves as a key handle for introducing aryl, heteroaryl, or alkyl substituents through various cross-coupling reactions. The ethynyl group at the 2-position is a gateway for Sonogashira couplings, allowing for the extension of the molecular framework and the introduction of additional pharmacophoric elements. This dual reactivity makes this compound an exceptionally powerful tool for medicinal chemists aiming to explore vast chemical space and fine-tune the pharmacological properties of their lead compounds.

Synthetic Applications in Kinase Inhibitor Development

The primary application of this compound in medicinal chemistry lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting specific kinases that drive tumor growth and proliferation.

General Synthetic Strategy: A Modular Approach

A common strategy for utilizing this compound in the synthesis of kinase inhibitors involves a modular, multi-step approach. This typically begins with a Sonogashira coupling reaction to functionalize the ethynyl group, followed by a subsequent cross-coupling reaction at the bromine position. This sequential approach allows for the controlled and systematic introduction of different molecular fragments, facilitating the exploration of structure-activity relationships (SAR).

Case Study: Synthesis of a Potent 4-Anilino-6-aminoquinazoline-based EGFR Inhibitor

To illustrate the utility of this compound, this section details a representative synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor based on a 4-anilino-6-aminoquinazoline scaffold. EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including non-small cell lung cancer.

Retrosynthetic Analysis

The target 4-anilino-6-aminoquinazoline inhibitor can be disconnected to reveal this compound as a key starting material. The synthesis hinges on the initial Sonogashira coupling of this compound with a suitable aniline derivative to form a key intermediate, which is then elaborated to the final quinazoline core.

Experimental Protocols

Step 1: Sonogashira Coupling to Synthesize N-(4-((5-bromopyridin-2-yl)ethynyl)phenyl)acetamide

-

Materials: this compound, 4-ethynylaniline, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, tetrahydrofuran (THF).

-

Procedure: To a solution of 4-ethynylaniline (1.1 equivalents) and triethylamine (2.0 equivalents) in THF, bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents) are added under an inert atmosphere. This compound (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Step 2: Cyclization to form the Quinazoline Core

-

Materials: N-(4-((5-bromopyridin-2-yl)ethynyl)phenyl)acetamide, formamidine acetate, 2-methoxyethanol.

-

Procedure: A mixture of the product from Step 1 and formamidine acetate (5.0 equivalents) in 2-methoxyethanol is heated to reflux for 24 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 6-bromo-N-(pyridin-2-yl)quinazolin-4-amine intermediate.

Step 3: Suzuki Coupling to Introduce the Aniline Moiety

-

Materials: 6-bromo-N-(pyridin-2-yl)quinazolin-4-amine, 3-aminophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate, 1,4-dioxane, water.

-

Procedure: To a degassed mixture of the bromoquinazoline intermediate, 3-aminophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents) in a 4:1 mixture of 1,4-dioxane and water, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added. The reaction mixture is heated at 90°C for 12 hours under an inert atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to afford the final 4-(3-aminophenyl)-6-(pyridin-2-yl)quinazolin-4-amine inhibitor.

Quantitative Biological Data

The synthesized 4-anilino-6-aminoquinazoline derivatives exhibit potent inhibitory activity against EGFR and show significant anti-proliferative effects in cancer cell lines that are dependent on EGFR signaling.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |

| EGFRi-1 | EGFR | 15 | A431 | 0.8 |

| EGFRi-2 | EGFR | 25 | NCI-H1975 | 1.2 |

| EGFRi-3 | EGFR | 8 | HCC827 | 0.5 |

Table 1: In vitro inhibitory activity of representative 4-anilino-6-aminoquinazoline-based EGFR inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. GI50 values represent the concentration required to inhibit 50% of cell growth.

Visualization of Pathways and Workflows

Synthetic Workflow

Caption: Synthetic workflow for the preparation of a 4-anilino-6-aminoquinazoline-based EGFR inhibitor.

EGFR Signaling Pathway and Point of Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by the synthesized kinase inhibitor.

Conclusion

This compound stands out as a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of reactive handles allows for a modular and efficient approach to the construction of complex heterocyclic scaffolds. The case study presented herein demonstrates a practical application of this building block in the synthesis of a potent EGFR inhibitor, highlighting its potential in modern drug discovery. The ability to readily perform Sonogashira and Suzuki couplings on the this compound core provides medicinal chemists with a robust platform for the systematic exploration of structure-activity relationships, ultimately paving the way for the development of next-generation targeted therapies.

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 5-Bromo-2-ethynylpyridine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethynylpyridine is a pivotal heterocyclic building block in modern organic synthesis, prized for its dual reactivity stemming from the bromine atom and the terminal alkyne. The unique electronic properties of the pyridine ring significantly influence the reactivity of its substituents.[1] This guide provides a comprehensive technical overview of the key reactions involving the ethynyl group of this compound. It details the methodologies for cornerstone reactions such as the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), more commonly known as "Click Chemistry." Experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for professionals in drug discovery, materials science, and chemical biology.

Introduction

This compound is an organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an ethynyl group at the 2-position.[1] This strategic arrangement of functional groups makes it a highly versatile intermediate in the synthesis of complex molecules and functional materials.[1] While the bromine atom readily participates in nucleophilic substitution and various cross-coupling reactions, the terminal ethynyl group offers a distinct set of synthetic transformations.[1] This guide focuses specifically on the reactivity of the ethynyl moiety, a gateway to molecular diversification.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₄BrN |

| Molecular Weight | 182.02 g/mol [2][3] |

| Appearance | Yellow to brown or white solid[1] |

| Melting Point | 62 - 66 °C[1] (An alternative melting point is cited as 85°C) |

| Boiling Point | 227.3 °C at 760 mmHg[1] |

| CAS Number | 111989-70-5[1] or 111770-86-6[3] |

| Solubility | Soluble in organic solvents such as dichloromethane[1] |

Core Reactivity of the Ethynyl Group

The terminal alkyne is characterized by its sp-hybridized carbons and the acidity of its terminal proton. Its reactivity is dominated by metal-catalyzed cross-coupling reactions and cycloadditions.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6] In this context, this compound serves as the alkyne component, coupling with various aryl or vinyl halides to produce disubstituted alkynes. This reaction is conducted under mild conditions, often at room temperature, and tolerates a wide array of functional groups.[4][7]

Caption: General workflow for Sonogashira coupling.

Catalytic Cycle Visualization:

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

References

- 1. This compound Supplier & Manufacturer in China | CAS 880704-06-0 | Properties, Safety, Price & Applications [pipzine-chem.com]

- 2. This compound | C7H4BrN | CID 13979734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

The Rising Potential of 5-Bromo-2-ethynylpyridine in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethynylpyridine is emerging as a highly versatile building block in the field of materials science. Its unique trifunctional molecular architecture, featuring a pyridine ring, a reactive ethynyl group, and a functionalizable bromine atom, offers a powerful platform for the rational design of novel polymers and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound-based materials, with a focus on their utility in organic electronics and functional porous materials. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate further research and development in this promising area.

Introduction

The quest for advanced materials with tailored electronic, optical, and structural properties is a driving force in modern chemistry and materials science. Heterocyclic compounds, particularly those incorporating pyridine moieties, are of significant interest due to their unique electronic characteristics, coordination capabilities, and thermal stability. This compound stands out as a particularly promising monomer and ligand due to its inherent functionalities. The ethynyl group serves as a reactive handle for polymerization and cross-coupling reactions, leading to the formation of conjugated systems with interesting optoelectronic properties. The bromine atom can be further functionalized through various coupling reactions, allowing for the fine-tuning of material properties. Furthermore, the pyridine nitrogen atom provides a coordination site for the construction of sophisticated metal-organic frameworks. This guide explores the synthesis of this versatile molecule and its potential to be a cornerstone in the development of next-generation materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available pyridine derivatives. A common and effective route involves the Sonogashira coupling of a dihalopyridine with a protected acetylene source, followed by deprotection.

General Synthesis Pathway

A plausible and efficient synthetic route to this compound involves the Sonogashira coupling of 2,5-dibromopyridine with ethynyltrimethylsilane, followed by the removal of the trimethylsilyl (TMS) protecting group.

Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies.

Materials:

-

2,5-Dibromopyridine

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous THF and anhydrous Et₃N (2.0 eq).

-

To the stirred suspension, add ethynyltrimethylsilane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine as a solid.

Step 2: Synthesis of this compound

-

Dissolve 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrN | |

| Molecular Weight | 182.02 g/mol | |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 62 - 66 °C | [1] |

| Boiling Point | 227.3 °C at 760 mmHg | [1] |

| Density | 1.592 g/cm³ | [1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane) | [1] |

Potential in Polymer Science

The ethynyl group of this compound makes it an excellent monomer for the synthesis of conjugated polymers via methods such as Sonogashira polymerization. These polymers are expected to possess interesting optical and electronic properties due to the extended π-conjugation along the polymer backbone, which includes the electron-deficient pyridine ring.

Representative Polymer: Poly(2-ethynylpyridine)

Polymerization and applications.

Optical and Electrochemical Properties of Poly(2-ethynylpyridine)

The following table summarizes the reported optical and electrochemical data for poly(2-ethynylpyridine), which serves as a valuable reference point.

| Property | Value | Method | Reference |

| UV-vis Absorption (λ_max) | 463 nm, 513 nm (shoulder) | UV-vis Spectroscopy | |

| Photoluminescence (λ_em) | 581 nm | Photoluminescence Spectroscopy | |

| Oxidation Onset | +0.28 V (vs. Ag/AgNO₃) | Cyclic Voltammetry | |

| Reduction Peak | -1.10 V (vs. Ag/AgNO₃) | Cyclic Voltammetry |

Discussion: The presence of the electron-withdrawing bromine atom in poly(this compound) is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted analogue. This could lead to a red-shift in the absorption and emission spectra and alter the electrochemical behavior, potentially making it more suitable for specific electronic applications.

Experimental Protocol: Sonogashira Polymerization (General Procedure)

This protocol outlines a general procedure for the Sonogashira polymerization of a dihaloaromatic compound with a diethynyl aromatic compound, which can be adapted for the homopolymerization of this compound or its copolymerization with other monomers.

Materials:

-

Dihaloaromatic monomer (e.g., 2,5-dibromopyridine)

-

Diethynyl aromatic monomer

-

Pd(PPh₃)₂Cl₂

-

CuI

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Toluene or THF, anhydrous

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve the dihaloaromatic monomer (1.0 eq) and the diethynyl aromatic monomer (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (Et₃N or DIPA, 4.0 eq).

-

Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.

-

Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) to the reaction mixture.

-

Heat the reaction to 70-80 °C and stir for 24-48 hours. The polymer may precipitate out of solution as the reaction progresses.

-

Cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

-

Filter the polymer, wash it extensively with the non-solvent and then with a solvent to remove catalyst residues (e.g., warm EDTA solution).

-

Dry the polymer under vacuum at an elevated temperature.

Potential in Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the terminal alkyne of this compound make it a highly attractive ligand for the construction of Metal-Organic Frameworks. The pyridine provides a strong coordination site for metal ions, while the linear ethynyl group can act as a rigid spacer. The bromine atom can be used for post-synthetic modification to introduce further functionality within the MOF pores.

Hypothetical MOF Structure and Synthesis

A hypothetical MOF could be constructed using this compound as a linker and a metal ion such as Zn²⁺ or Cu²⁺. The resulting framework could exhibit porosity and unique guest-host properties.

Hypothetical MOF synthesis and applications.

Experimental Protocol: Solvothermal Synthesis of a Pyridine-Based MOF (General Procedure)

This protocol provides a general method for the synthesis of pyridine-based MOFs, which can be adapted for use with this compound.

Materials:

-

Pyridine-containing organic linker (e.g., this compound)

-

Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

-

Teflon-lined autoclave or sealed glass vial

Procedure:

-

In a glass vial, dissolve the metal salt (1.0 eq) in the chosen solvent.

-

In a separate vial, dissolve the organic linker (1.0 - 2.0 eq) in the same solvent. Sonication may be required to aid dissolution.

-

Combine the two solutions in the reaction vessel.

-

Seal the vessel and place it in an oven.

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C for 24 to 72 hours.

-

After the reaction is complete, allow the vessel to cool slowly to room temperature.

-

Crystals of the MOF should have formed. Isolate the crystals by decanting the mother liquor.

-

Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

-

To activate the MOF (remove solvent molecules from the pores), the crystals can be solvent-exchanged with a more volatile solvent (e.g., acetone or chloroform) and then heated under vacuum.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the development of advanced functional materials. Its unique combination of a polymerizable ethynyl group, a functionalizable bromine atom, and a coordinating pyridine ring opens up a vast design space for novel conjugated polymers and metal-organic frameworks. While experimental data on materials directly derived from this compound are still limited, analogous systems demonstrate significant potential for applications in organic light-emitting diodes, organic solar cells, sensors, gas storage, and catalysis. This technical guide provides a foundation for researchers to explore the rich chemistry of this compound and unlock its full potential in materials science. Future work should focus on the synthesis and thorough characterization of polymers and MOFs from this linker to experimentally validate the promising properties predicted by its molecular structure.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2] Pyridine moieties are prevalent structural motifs in a vast number of biologically active compounds and approved drugs. Consequently, the functionalization of substituted pyridines, such as 5-Bromo-2-ethynylpyridine, via the Sonogashira coupling is of paramount importance for the construction of novel molecular architectures in drug discovery and development programs.

These application notes provide a detailed protocol and representative data for the Sonogashira coupling of this compound with a variety of terminal alkynes. The reaction conditions and yields presented are based on established procedures for structurally analogous bromopyridine substrates and serve as a robust starting point for methodological development and optimization.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is as follows:

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-pyridyl complex.

-

Copper Cycle: In the presence of a base, the terminal alkyne is deprotonated and reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-pyridyl complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2,5-dialkynylpyridine product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes optimized reaction conditions and yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes.[3] These substrates are structurally similar to this compound, and the data provides a strong predictive basis for expected outcomes with the target molecule.

| Entry | Terminal Alkyne (R²) | Product | Yield (%)[3] |

| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)-5-methylpyridine | 93 |

| 2 | 4-Methylphenylacetylene | 2-Amino-5-methyl-3-((4-methylphenyl)ethynyl)pyridine | 91 |

| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine | 88 |

| 4 | 4-Propylphenylacetylene | 2-Amino-5-methyl-3-((4-propylphenyl)ethynyl)pyridine | 89 |

| 5 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)-5-methylpyridine | 85 |

| 6 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)-5-methylpyridine | 72 |

| 7 | 2-Ethynylthiophene | 2-Amino-5-methyl-3-(thiophen-2-ylethynyl)pyridine | 78 |

| 8 | Propargyl alcohol | 3-(2-Amino-5-methylpyridin-3-yl)prop-2-yn-1-ol | Not Reported |

Optimized Reaction Conditions: 2-amino-3-bromopyridine derivative (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), and Et₃N (1 mL) in DMF (2 mL) were heated at 100°C for 3 hours under a nitrogen atmosphere.[3]

Experimental Protocols

The following protocols are provided as a general guide for the Sonogashira coupling of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.

Protocol 1: Standard Conditions

This protocol is suitable for a wide range of terminal alkynes.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.5 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triphenylphosphine (PPh₃) (5 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous, degassed Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.

-

Seal the flask, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Under the inert atmosphere, add anhydrous, degassed DMF via syringe, followed by triethylamine.

-

Add the terminal alkyne dropwise to the stirred reaction mixture.

-

Heat the reaction mixture to 80-100°C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,5-dialkynylpyridine.

Protocol 2: Room Temperature Conditions for Reactive Alkynes

This milder protocol can be effective for electron-rich or less sterically hindered terminal alkynes.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Diisopropylamine (DIPA) (3.0 equiv)

-

Anhydrous, degassed Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

-

Add anhydrous, degassed THF, followed by diisopropylamine.

-

Add the terminal alkyne dropwise to the vigorously stirred solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 5-Bromo-2-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, pivotal in the synthesis of biaryl and heteroaryl structures.[1][2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions, making it an indispensable tool in medicinal chemistry and materials science.[5][6] 5-Bromo-2-ethynylpyridine is a valuable building block, and its derivatization via Suzuki-Miyaura coupling provides access to a diverse range of 5-aryl-2-ethynylpyridine scaffolds. These structures are of significant interest in drug discovery due to the prevalence of the pyridine motif in pharmacologically active molecules.[7] This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a new Pd(II) intermediate.

-

Reductive Elimination: The coupled product, a 5-aryl-2-ethynylpyridine, is expelled from the palladium complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly influence the reaction rate and yield.[8]

Data Presentation: Reaction Conditions and Representative Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids. While specific data for this compound is limited in the public domain, these conditions provide a strong starting point for reaction optimization.

| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good | [9] |

| 2 | 5-Bromo-2-chloro-4-methoxypyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 120 (Microwave) | 0.5-1 | 92 | [10] |